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Compound of Interest

Compound Name: 2-Hexyn-1-ol, 6-phenyl-

Cat. No.: B15437330

Structural Elucidation of 2-Hexyn-1-ol, 6-phenyl-:
A Comparative Spectroscopic Analysis

A detailed guide for researchers, scientists, and drug development professionals on the
structural validation of 2-Hexyn-1-ol, 6-phenyl- utilizing a suite of advanced spectroscopic
techniques. This guide provides a comparative analysis with structurally related alternatives,
supported by experimental and predicted data.

The unequivocal structural determination of organic compounds is a cornerstone of chemical
research and drug development. This guide focuses on the comprehensive spectroscopic
characterization of 2-Hexyn-1-ol, 6-phenyl-, a molecule featuring both an alkyne and a phenyl
group. Through a multi-technique approach, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we provide a detailed
roadmap for its structural validation. To contextualize the spectroscopic features of the target
molecule, a comparative analysis is presented against two commercially available alternatives:
the saturated analog, 6-phenyl-1-hexanol, and the isomeric alkyne, 1-phenyl-1-hexyne.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR,
Mass Spectrometry, and Infrared Spectroscopy for 2-Hexyn-1-ol, 6-phenyl- and its
alternatives.
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Table 1: *H NMR Spectroscopic Data (Chemical Shift & in ppm, Coupling Constant J in Hz)

-C=C-
Compo -CHz2-C=
Ar-H -CH20H -CH2-Ph  CHa2- /- -OH Other
und | -CH2-
CH-Ph
2-Hexyn-
1.80-1.70
1-ol, 6- 4.25 (t, 2.70 (t, 2.25 (tt,
7.30-7.15 (m, 2H), ~1.5 (br
phenyl- J=2.0, J=7.0, J=7.0,
i (m, 5H) 1.60-1.50 s, 1H)
(Predicte 2H) 2H) 2.0, 2H)
(m, 2H)
d)
1.68-1.54
6-phenyl- 3.64 (1, 2.61 (t,
7.29-7.15 (m, 4H), 1.36 (s,
1- J=6.6, J=7.7,
(m, 5H) 1.42-1.32 1H)
hexanol 2H) 2H)
(m, 4H)
1.61-1.48
2.42 (t, (m, 2H),
1-phenyl-  7.45-7.25
- J=7.1, 1.00 (t,
1-hexyne  (m, 5H)
2H) J=7.2,
3H)

Table 2: 13C NMR Spectroscopic Data (Chemical Shift & in ppm)
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Compo -CH20H Alkyl -

Ar-C Ar-CH -C=C- -CHz2-Ph -CHs
und | -CH-Ph Hz-
2-Hexyn-

1-ol, 6- ~128.5,
~30, ~28,
phenyl- ~142 ~128.3, ~85,~80 ~51 ~35 18 -
(Predicte ~125.8
d)
6-phenyl 128.4 326,
-phenyl- A4,
pheny 31.4,
1- 142.8 128.2, - 62.9 36.0 -
29.2,
hexanol 125.6
25.7
131.6, 30.8,
1-phenyl- 91.2,

123.7 128.3, - - 22.0, 13.6

1-hexyne 80.4
127.9 19.3

Table 3: Mass Spectrometry Data (m/z)

Compound

Molecular lon [M]*+

Key Fragment lons

2-Hexyn-1-ol, 6-phenyl-

156 ([M-H20]%), 91 ([C7H7],

_ 174.24 o
(Predicted) tropylium ion)
160 ([M-H20]*), 104, 91
6-phenyl-1-hexanol 178.27 o
([C7H7]*, tropylium ion)[1]
129, 115, 91 ([C7H7]*,
1-phenyl-1-hexyne 158.24

tropylium ion)[2]

Table 4: Infrared Spectroscopy Data (Wavenumber cm~1)
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C-H c=C
Compoun O-H Ar-H c=C Cc-0
Stretch Stretch
d Stretch Stretch . Stretch Stretch
(sp?) (Ar)
2-Hexyn-1-
ol, 6- ~3350 ~2940, ~2250 ~1605,
~3030 ~1050
phenyl- (broad) 2860 (weak) 1495, 1450
(Predicted)
6-phenyl-1-  ~3330 ~2931, ~1604,
~3026 - ~1058]3]
hexanol (broad) 2857 1496, 1454
~1598,
1-phenyl-1- ~2950,
- ~3050 ~2230 1490, -
hexyne 2870
1443[4]

Experimental Workflow

The structural validation of 2-Hexyn-1-ol, 6-phenyl- follows a logical workflow, integrating data
from multiple spectroscopic techniques to build a comprehensive picture of the molecule's
architecture.
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Data Analysis and Validation

Spectroscopic Analysis
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(HRMS)
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Infrared (IR)
Spectroscopy

Synthesis of
2-Hexyn-1-ol, 6-phenyl-

Structural Validation

Click to download full resolution via product page

Caption: Experimental workflow for the structural validation of 2-Hexyn-1-ol, 6-phenyl-.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7
mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing
(6 =0.00 ppm).

e 1H NMR Spectroscopy: The *H NMR spectrum is acquired on a 400 MHz or higher field
spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2
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seconds, and the acquisition of 16-32 scans for adequate signal-to-noise ratio.

e 13C NMR Spectroscopy: The 3C NMR spectrum is recorded on the same instrument,
typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify
the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g.,
1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the
lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

« 2D NMR (COSY, HSQC, HMBC):

o COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin
coupling networks, revealing which protons are adjacent to each other in the molecule.

o HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton
signals with the signals of the carbon atoms to which they are directly attached.

o HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range
couplings between protons and carbons (typically over 2-3 bonds), providing crucial
information for assembling the carbon skeleton and assigning quaternary carbons.

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in
a suitable volatile solvent such as methanol or acetonitrile.

o High-Resolution Mass Spectrometry (HRMS): The sample is introduced into the mass
spectrometer via an electrospray ionization (ESI) or atmospheric pressure chemical
ionization (APCI) source. The instrument is operated in positive ion mode to detect the
protonated molecule [M+H]* or the molecular ion [M]*. The high-resolution capability of the
mass analyzer (e.g., Time-of-Flight or Orbitrap) allows for the determination of the accurate
mass of the molecular ion, which is used to confirm the elemental composition.

o Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be performed to induce
fragmentation of the molecular ion. The resulting fragment ions provide valuable structural
information, often revealing characteristic losses of functional groups or cleavages at specific
bonds.
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Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on
the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR
spectrometer.

o Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum of the clean ATR crystal is recorded first and automatically subtracted
from the sample spectrum. The spectrum is an average of 16-32 scans to improve the
signal-to-noise ratio.

» Data Analysis: The positions (in wavenumbers, cm~2) and relative intensities of the
absorption bands are analyzed to identify the presence of specific functional groups in the
molecule. Key diagnostic peaks for 2-Hexyn-1-ol, 6-phenyl- include the O-H stretch of the
alcohol, the C-H stretches of the aromatic and aliphatic portions, the weak C=C stretch of the
alkyne, and the C=C stretches of the aromatic ring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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